Public Bioactivity Data Deficit: No Curated Assay Results Differentiate This Compound from Structural Analogs
A comprehensive search of PubChem BioAssay and ChEMBL database records for CID 7292689 / CHEMBL580698 reveals zero deposited biological test results, with no quantitative IC50, MIC, Ki, or percent inhibition values against any defined target or cell line [1][2]. In contrast, closely related nitro-heterocyclic scaffolds (e.g., nitazoxanide analogs) in the same databases possess extensive bioactivity annotations, allowing for comparator-based selection. The absence of data for this specific compound means that no head-to-head or cross-study quantitative comparison can be made against any named analog. Any differentiation claims must be derived from class-level inference or in-house experimental data generated by the end user [3].
| Evidence Dimension | Availability of quantitative bioactivity data in public repositories |
|---|---|
| Target Compound Data | 0 bioassays reported in PubChem; 0 activity data points in ChEMBL |
| Comparator Or Baseline | Nitazoxanide (CID 41684) reports >150 bioassays; furazolidone (CID 5323714) reports >50 bioassays |
| Quantified Difference | Absolute data gap: zero versus >50-150 curated assay results |
| Conditions | PubChem BioAssay and ChEMBL database queries (accessed May 2026) |
Why This Matters
For procurement decisions, this data gap means that scientists cannot select this compound over a well-characterized analog based on publicly verifiable potency or selectivity; any intended use must rely on proprietary or freshly generated screening data.
- [1] PubChem. BioAssay Results for CID 7292689. National Center for Biotechnology Information. View Source
- [2] ChEMBL. Activity Charts for CHEMBL580698. European Molecular Biology Laboratory. View Source
- [3] Antibiotics 2021, 10(7), 855. This paper exemplifies the structured, quantitative SAR available for nitrofuran antimicrobials, serving as a benchmark for what constitutes actionable comparator evidence. View Source
